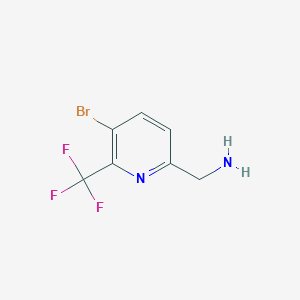![molecular formula C47H34O9P2 B12854788 13-[[4-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)-3-methoxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12854788.png)
13-[[4-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)-3-methoxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “13-[[4-(12,14-Dioxa-13-phosphapentacyclo[138002,1103,8018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)-3-methoxy-2,6-dioxabicyclo[321]octan-8-yl]oxy]-12,14-dioxa-13-phosphapentacyclo[138002,1103,8018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene” is a highly complex organic molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of various intermediate compounds. Each step requires precise reaction conditions, such as specific temperatures, pressures, and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This process would require optimization to ensure efficiency, yield, and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
This compound may undergo various types of chemical reactions, including:
Oxidation: Involving the addition of oxygen or removal of hydrogen.
Reduction: Involving the addition of hydrogen or removal of oxygen.
Substitution: Where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. Each reaction pathway would yield different intermediate and final products.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various chemical reactions.
Biology
In biology, it might be used to study interactions with biological molecules, such as proteins or nucleic acids.
Medicine
Industry
In industry, it might be used in the production of advanced materials or as a catalyst in chemical processes.
Mécanisme D'action
The mechanism by which this compound exerts its effects would involve interactions with specific molecular targets. These interactions could affect various biochemical pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other complex organic molecules with similar structural features. These could include other phosphapentacyclic compounds or molecules with similar functional groups.
Uniqueness
The uniqueness of this compound would lie in its specific structure and the resulting chemical properties. This could make it particularly valuable for certain applications where other compounds might not be as effective.
Propriétés
Formule moléculaire |
C47H34O9P2 |
|---|---|
Poids moléculaire |
804.7 g/mol |
Nom IUPAC |
13-[[4-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)-3-methoxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene |
InChI |
InChI=1S/C47H34O9P2/c1-48-47-46(56-58-53-37-24-20-29-12-4-8-16-33(29)42(37)43-34-17-9-5-13-30(34)21-25-38(43)54-58)45-44(39(50-47)26-49-45)55-57-51-35-22-18-27-10-2-6-14-31(27)40(35)41-32-15-7-3-11-28(32)19-23-36(41)52-57/h2-25,39,44-47H,26H2,1H3 |
Clé InChI |
CANOXZHKRVEESV-UHFFFAOYSA-N |
SMILES canonique |
COC1C(C2C(C(O1)CO2)OP3OC4=C(C5=CC=CC=C5C=C4)C6=C(O3)C=CC7=CC=CC=C76)OP8OC9=C(C1=CC=CC=C1C=C9)C1=C(O8)C=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


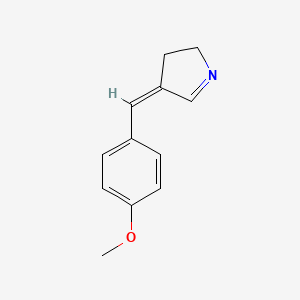

![2-Bromobenzo[d]oxazole-7-carbaldehyde](/img/structure/B12854720.png)

![1-Piperazinecarboxylic acid, 4-[[(2,3-dihydro-5-benzofuranyl)amino]carbonyl]-3-(hydroxymethyl)-, 1,1-dimethylethyl ester](/img/structure/B12854724.png)
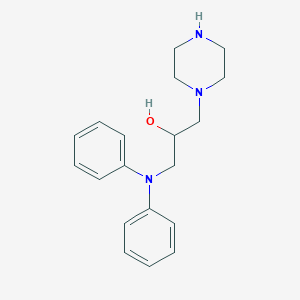
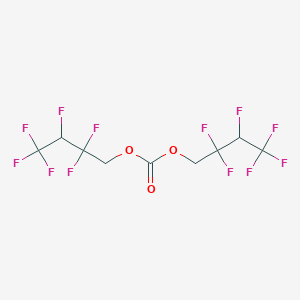
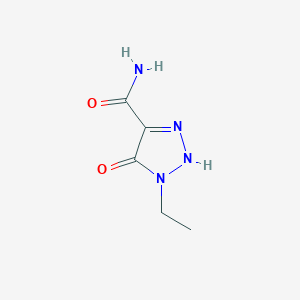

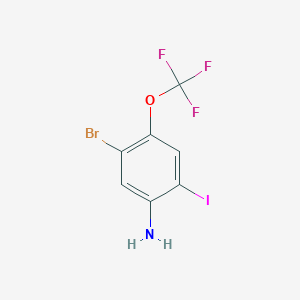
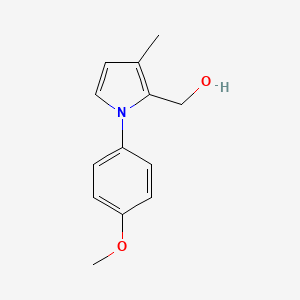
![(1,3A,4,6-tetrahydropyrazolo[1,5-c]thiazol-2-yl)methanol](/img/structure/B12854778.png)
![N4,7-Diethyl-6-imino-6,7-dihydroisoxazolo[5,4-b]pyridine-3,4-diamine](/img/structure/B12854795.png)
